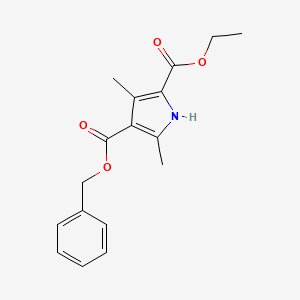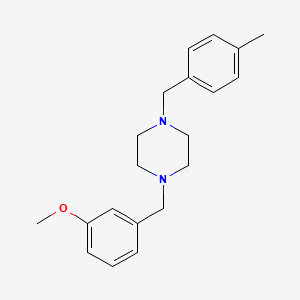![molecular formula C19H22ClN3O3 B5606256 1-(3-chlorophenyl)-4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5606256.png)
1-(3-chlorophenyl)-4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-5-methyl-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- 1-(3-Chlorophenyl) piperazine was synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, later reacted with 1-bromo-3-chloropropane to give 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. The overall yield was 45.7% (Mai, 2005).
Molecular Structure Analysis
- The molecular structure of related compounds has been characterized by various methods including IR, 1H NMR, 13C NMR, and X-ray diffraction. For instance, a study on a similar compound showed that molecules are linked by C-H…O hydrogen bonds, forming a one-dimensional network (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
- The synthesis of related compounds involves reactions like alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis. The yield and structure are influenced by various factors during these reactions (Quan, 2006).
Physical Properties Analysis
- Physical properties like crystal system, space group, unit cell parameters, and molecular geometry have been studied for similar compounds. For instance, a compound crystallized in the monoclinic crystal system with a specific space group and unit cell parameters was analyzed (Bhat et al., 2018).
Chemical Properties Analysis
- The chemical properties, including interaction with receptors, conformational analysis, and molecular field analysis, have been studied in similar compounds. One study focused on the interaction of an antagonist with the CB1 cannabinoid receptor, highlighting the importance of certain molecular conformations (Shim et al., 2002).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-12-10-23(16-6-4-5-15(20)9-16)19(25)11-22(12)18(24)8-7-17-13(2)21-26-14(17)3/h4-6,9,12H,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMOWZRSDFFGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCC2=C(ON=C2C)C)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3R*,4R*)-3-hydroxy-1-[4-(methylthio)benzoyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5606179.png)
![1-(5-{1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5606185.png)
![6-chloro-3-fluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5606198.png)

![4-oxo-4-{[4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B5606206.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-ol](/img/structure/B5606213.png)

![4-{[(3R*,5R*)-3-(hydroxymethyl)-5-(pyrrolidin-1-ylmethyl)piperidin-1-yl]carbonyl}isoquinolin-1(2H)-one](/img/structure/B5606219.png)
![N-[(3S*,4R*)-4-isopropyl-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5606222.png)
![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-2-propyl-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5606230.png)

![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5606270.png)
![N~3~-[3-(4-chlorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5606277.png)
